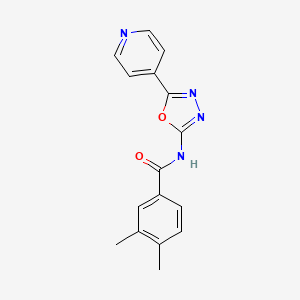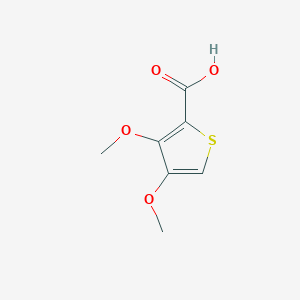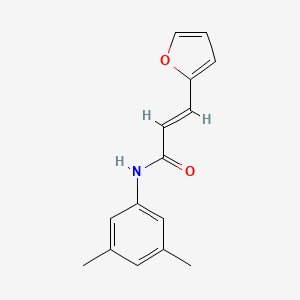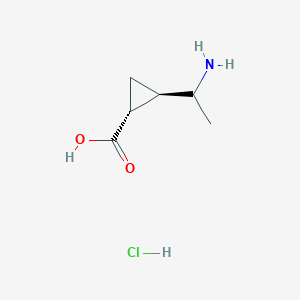
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: is a chiral cyclopropane derivative with an aminoethyl group attached to the second carbon and a carboxylic acid group at the first carbon. The hydrochloride salt form enhances its solubility in water and other polar solvents
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane derivatives or precursors that can be functionalized to introduce the aminoethyl group.
Reaction Steps:
Functionalization: The cyclopropane ring is functionalized to introduce the aminoethyl group.
Carboxylation: The aminoethyl group is then carboxylated to form the carboxylic acid group.
Salt Formation: The carboxylic acid is converted to its hydrochloride salt form to enhance solubility.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors or batch processes.
化学反应分析
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed: Oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted cyclopropane derivatives.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: The aminoethyl group can interact with various biological targets, such as enzymes or receptors.
Pathways Involved: The compound may be involved in metabolic pathways or signaling cascades, depending on its biological activity.
相似化合物的比较
(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride
Uniqueness: The presence of the aminoethyl group distinguishes it from other cyclopropane derivatives, potentially leading to different biological activities and applications.
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride , its preparation, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRIOBSIKWZJU-GGTNOVMKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)
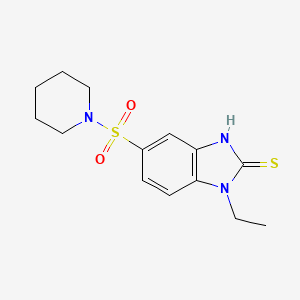
![8-(4-benzylpiperidin-1-yl)-7-(2-{[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949517.png)
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)

